3,3-Dimethyl-2-methylidene-1-octyl-2,3-dihydro-1H-indole
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Overview
Description
3,3-Dimethyl-2-methylidene-1-octyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by its unique structure, which includes a dihydroindole core with specific alkyl and methylidene substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-methylidene-1-octyl-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis, a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the reaction might involve specific alkyl-substituted ketones and phenylhydrazine hydrochloride, using methanesulfonic acid as a catalyst under reflux conditions in methanol .
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-methylidene-1-octyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole ring or the alkyl side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups or side chains.
Scientific Research Applications
3,3-Dimethyl-2-methylidene-1-octyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-methylidene-1-octyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. For example, it may interact with cellular receptors involved in signal transduction, leading to changes in cellular behavior and function .
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 2,3-dimethyl-: Similar structure but lacks the specific alkyl and methylidene substitutions.
1H-Indole, 2,3-dihydro-1,2-dimethyl-: Another related compound with different substitution patterns.
Uniqueness
3,3-Dimethyl-2-methylidene-1-octyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
56859-66-6 |
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Molecular Formula |
C19H29N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
3,3-dimethyl-2-methylidene-1-octylindole |
InChI |
InChI=1S/C19H29N/c1-5-6-7-8-9-12-15-20-16(2)19(3,4)17-13-10-11-14-18(17)20/h10-11,13-14H,2,5-9,12,15H2,1,3-4H3 |
InChI Key |
OVOGESHMFOCIKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=C)C(C2=CC=CC=C21)(C)C |
Origin of Product |
United States |
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